molecular formula C13H10F2 B13719251 2-(Difluoromethyl)biphenyl

2-(Difluoromethyl)biphenyl

Cat. No.: B13719251
M. Wt: 204.21 g/mol
InChI Key: AMSVWDFSTNMNTP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)biphenyl is an organic compound characterized by the presence of a difluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethylating agents such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R are used . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds, forming difluoromethylated products.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)biphenyl often employs large-scale difluoromethylation processes. These methods leverage metal-based catalysts to transfer the CF₂H group to aromatic substrates efficiently . The process conditions are optimized to ensure high yield and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)biphenyl exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The strong electron-withdrawing nature of the difluoromethyl group influences the compound’s reactivity and binding affinity to biological targets. This property is exploited in drug design to enhance the efficacy and selectivity of therapeutic agents .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)biphenyl
  • 2-(Chloromethyl)biphenyl
  • 2-(Bromomethyl)biphenyl

Comparison: 2-(Difluoromethyl)biphenyl is unique due to the presence of two fluorine atoms, which impart distinct electronic properties compared to its analogs. For instance, 2-(Trifluoromethyl)biphenyl has three fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain contexts . The difluoromethyl group also offers a balance between stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H10F2

Molecular Weight

204.21 g/mol

IUPAC Name

1-(difluoromethyl)-2-phenylbenzene

InChI

InChI=1S/C13H10F2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H

InChI Key

AMSVWDFSTNMNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(F)F

Origin of Product

United States

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